Enzyme Inhibitory Potency: Mt KARI-IN-1 Shows Intermediate Ki Relative to Series Analogs
Mt KARI-IN-1 inhibits Mtb KARI with a Ki of 3.06 μM, representing an intermediate enzyme inhibitory potency within the Mt KARI-IN series. It is 1.5-fold less potent than Mt KARI-IN-2 but 1.5-fold more potent than Mt KARI-IN-4 and 1.5-fold more potent than Mt KARI-IN-5 [1][2]. For context, other chemotypes in the KARI inhibitor landscape exhibit Ki values ranging from 19.7 nM to 95.4 nM [3][4].
| Evidence Dimension | Mtb KARI enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 3.06 μM |
| Comparator Or Baseline | Mt KARI-IN-2 (Ki = 2.02 μM); Mt KARI-IN-4 (Ki = 5.48 μM); Mt KARI-IN-5 (Ki = 4.72 μM); IpOHA analog (Ki = 19.7 nM); NSC116565 (Ki = 95.4 nM) |
| Quantified Difference | 1.5-fold less potent than Mt KARI-IN-2; 1.5- to 1.8-fold more potent than Mt KARI-IN-4 and Mt KARI-IN-5 |
| Conditions | Purified recombinant Mtb KARI enzyme inhibition assay |
Why This Matters
Selection among Mt KARI-IN analogs requires matching enzyme potency to the experimental objective—Mt KARI-IN-1 offers moderate Ki suitable for studies where high nanomolar inhibitors are not required or where reduced potency may reveal structure-activity insights.
- [1] Clinisciences. Mt KARI-IN-2 Product Datasheet (Ki = 2.02 μM). Reference NB-64-32023. View Source
- [2] MedChemExpress. Mt KARI-IN-4 (Ki = 5.48 μM) and Mt KARI-IN-5 (Ki = 4.72 μM) Product Datasheets. View Source
- [3] Kandale A, et al. J Med Chem. 2021;64(3):1670-1684. (Ki = 19.7 nM for strongest IpOHA analog; Ki = 97.7 nM for IpOHA). View Source
- [4] Lin X, et al. Chemistry. 2021;27:3130-3141. (Ki = 95.4 nM for NSC116565). View Source
